Paullinic acid

Description

Paullinic acid has been reported in Pyrococcus furiosus and Paullinia cupana with data available.

Properties

IUPAC Name |

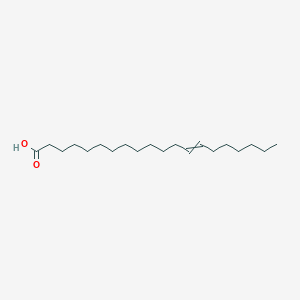

(Z)-icos-13-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXZXNYJPAJJOQ-FPLPWBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402624 |

Source

|

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17735-94-3 |

Source

|

| Record name | cis-13-Eicosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paullinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017735943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAULLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCL3CM45AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.4 °C |

Source

|

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Paullinic Acid and Its Isomers in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paullinic acid (cis-13-eicosenoic acid, 20:1n-7) is a monounsaturated very-long-chain fatty acid (VLCFA) found in various plant species, most notably in the seed oil of guarana (Paullinia cupana), from which it derives its name. However, detailed analysis of guarana seed oil reveals that the predominant C20:1 isomer is actually gondoic acid (cis-11-eicosenoic acid, 20:1n-9), with this compound being a minor component. This guide provides a comprehensive technical overview of the biosynthetic pathways of both gondoic acid and this compound in plants, detailing the core enzymatic machinery, and presenting available quantitative data and experimental protocols for their study.

Core Biosynthetic Pathway: Fatty Acid Elongation

The synthesis of C20:1 fatty acids in plants occurs through the extension of pre-existing C18 monounsaturated fatty acids via the fatty acid elongase (FAE) complex located in the endoplasmic reticulum (ER). This complex catalyzes a four-step cycle, adding two carbon units from malonyl-CoA to an acyl-CoA substrate in each round.

The four core enzymes of the FAE complex are:

-

β-ketoacyl-CoA synthase (KCS): The rate-limiting enzyme that determines substrate specificity.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

-

trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, elongated by two carbons.

Biosynthesis of Gondoic Acid (20:1Δ11)

The primary pathway for the synthesis of gondoic acid, the major C20:1 isomer in Paullinia cupana, involves the elongation of oleic acid (18:1Δ9-CoA). The FAE complex, specifically a KCS enzyme with a preference for oleoyl-CoA, catalyzes the addition of a two-carbon unit to produce 11-eicosenoyl-CoA (20:1Δ11-CoA).

Biosynthesis of this compound (20:1Δ13)

The biosynthesis of this compound is less direct. One plausible pathway involves the elongation of cis-vaccenic acid (18:1Δ11-CoA). This precursor can be synthesized in some plants. A KCS enzyme with specificity for cis-vaccenoyl-CoA would then catalyze its elongation to 13-eicosenoyl-CoA (20:1Δ13-CoA). The presence of both isomers in Paullinia cupana suggests the activity of at least two different KCS enzymes with distinct substrate specificities.

An alternative, though less substantiated, pathway could involve the desaturation of eicosanoic acid (20:0-CoA) at the Δ13 position by a specific fatty acid desaturase (FAD). However, plant desaturases typically act on C16 and C18 fatty acids.

Quantitative Data

Quantitative data on the enzyme kinetics for the specific KCS enzymes involved in gondoic and this compound synthesis are limited. However, studies on related FAE1/KCS enzymes from various plant species provide insights into their general kinetic properties.

| Enzyme/Family | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Plant Source | Reference |

| FAE1 KCS | Oleoyl-CoA (18:1Δ9) | 10-50 | 0.5-5.0 | Arabidopsis thaliana, Brassica napus | General literature values |

| FAE1 KCS | Stearoyl-CoA (18:0) | 15-60 | 0.8-6.0 | Arabidopsis thaliana, Brassica napus | General literature values |

| KCS Isoforms | Varied Acyl-CoAs | Not specified | Not specified | Sunflower | [1] |

Note: The provided values are representative ranges from studies on homologous enzymes and may not directly reflect the kinetics of the specific enzymes in Paullinia cupana. Further research is needed to determine the precise kinetic parameters of the KCS enzymes responsible for gondoic and this compound biosynthesis. The fatty acid composition of Paullinia cupana seed oil has been reported as follows:

| Fatty Acid | Cyanolipid Fraction (%) | Acylglycerol Fraction (%) |

| cis-11-octadecenoic acid (cis-vaccenic acid) | 30.4 | - |

| cis-11-eicosenoic acid (gondoic acid) | 38.7 | - |

| This compound | 7.0 | - |

| Oleic acid | - | 37.4 |

Data from Avato et al. (2003)[2][3]

Experimental Protocols

In Vitro Fatty Acid Elongase Assay

This assay measures the activity of the FAE complex in microsomal preparations by quantifying the incorporation of radiolabeled malonyl-CoA into long-chain fatty acids.

Materials:

-

Microsomal protein fraction isolated from developing seeds or other relevant plant tissue.

-

Acyl-CoA substrates (e.g., oleoyl-CoA, cis-vaccenoyl-CoA)

-

[2-¹⁴C]Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 1 mM MgCl₂, 1 mM ATP, 0.5 mM CoASH)

-

Fatty acid extraction solvents (e.g., hexane, isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the desired acyl-CoA substrate.

-

Initiate the reaction by adding the microsomal protein extract and [2-¹⁴C]malonyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., 10% H₂SO₄ in methanol).

-

Saponify the lipids by adding a strong base (e.g., 10% KOH in methanol) and heating.

-

Acidify the mixture and extract the free fatty acids with hexane.

-

Separate the fatty acids by TLC.

-

Scrape the bands corresponding to the elongated fatty acids and quantify the radioactivity using a scintillation counter.

Heterologous Expression and Characterization of KCS Enzymes

To determine the substrate specificity of individual KCS enzymes, they can be expressed in a heterologous system, such as yeast, that lacks endogenous FAE activity.

Procedure:

-

Isolate the full-length cDNA of the candidate KCS gene.

-

Clone the cDNA into a yeast expression vector.

-

Transform the expression vector into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

Induce the expression of the KCS enzyme.

-

Supplement the yeast culture with different fatty acid precursors (e.g., oleic acid, cis-vaccenic acid).

-

After a period of growth, harvest the yeast cells.

-

Extract the total fatty acids from the yeast cells and convert them to fatty acid methyl esters (FAMEs).

-

Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify the elongated fatty acid products.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope tracers (e.g., ¹³C-labeled glucose or acetate) can provide a quantitative understanding of the carbon flow through the fatty acid biosynthesis pathways in vivo.

General Workflow:

-

Introduce a ¹³C-labeled substrate to the plant tissue or cell culture.

-

Allow the label to incorporate into the metabolic network.

-

Harvest the tissue at different time points.

-

Extract and derivatize the fatty acids.

-

Analyze the mass isotopomer distribution of the fatty acids and their precursors using GC-MS or LC-MS/MS.

-

Use computational modeling to calculate the metabolic fluxes through the different pathways.[4][5][6]

Signaling Pathways and Experimental Workflows

Diagram: this compound and Gondoic Acid Biosynthesis Pathway

Caption: Proposed biosynthetic pathways for Gondoic and Paullinic acids.

Diagram: Experimental Workflow for KCS Characterization

Caption: Workflow for heterologous expression and characterization of KCS enzymes.

Conclusion

The biosynthesis of this compound and its more abundant isomer, gondoic acid, in plants is a specialized branch of the well-established fatty acid elongation pathway. The specificity of the KCS component of the FAE complex is the primary determinant of the final C20:1 isomer produced. While the general mechanisms are understood, a significant need remains for detailed quantitative and mechanistic studies on the specific enzymes from Paullinia cupana and other this compound-accumulating plants. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further elucidate the intricacies of this important biosynthetic pathway, with potential applications in metabolic engineering and the development of novel bio-based products.

References

- 1. Very long chain fatty acid synthesis in sunflower kernels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Seed oil composition of Paullinia cupana var. sorbilis (Mart.) Ducke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Metabolic flux analysis to increase oil in seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of (Z)-icos-13-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-icos-13-enoic acid, also known as paullinic acid, is an omega-7 monounsaturated fatty acid with emerging interest in the scientific community. This technical guide provides a comprehensive overview of its natural sources, detailing the quantitative data available in the literature. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of (Z)-icos-13-enoic acid from natural matrices. A hypothesized signaling pathway for its potential anti-inflammatory activity, based on the known mechanisms of similar fatty acids, is also presented to stimulate further research.

Natural Occurrences of (Z)-icos-13-enoic Acid

(Z)-icos-13-enoic acid is found in a variety of plant and marine organisms. The most significant concentrations are reported in the seed oils of specific plant species.

Plant Sources

The primary plant sources of (Z)-icos-13-enoic acid belong to the Sapindaceae family. Notably, Paullinia elegans stands out as a particularly rich source. Guarana (Paullinia cupana), a plant native to the Amazon basin, also contains this fatty acid in its seed oil[1][2]. Other potential plant sources include Euphorbia lathyrus[3].

Marine Sources

(Z)-icos-13-enoic acid has been identified in various fish from the Indian, Atlantic, and Pacific oceans[4]. However, detailed quantitative data across a wide range of species is not as readily available as for plant sources.

Quantitative Data

The following tables summarize the quantitative data for (Z)-icos-13-enoic acid content in selected natural sources.

Table 1: (Z)-icos-13-enoic Acid Content in Plant Seed Oils

| Plant Species | Family | Common Name | (Z)-icos-13-enoic Acid (% of Total Fatty Acids) | Reference |

| Paullinia elegans | Sapindaceae | - | 44.4 | [1][5] |

| Paullinia cupana var. sorbilis | Sapindaceae | Guarana | 7.0 | [1][2] |

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of (Z)-icos-13-enoic acid from plant seeds, particularly focusing on a representative source such as Paullinia cupana (guarana).

Workflow for Extraction and Quantification

Detailed Methodologies

3.2.1. Lipid Extraction from Guarana Seeds via Soxhlet Extraction

This protocol is adapted from standard methods for oil extraction from seeds[6][7][8].

-

Sample Preparation: Dry the guarana seeds to a constant weight and grind them into a fine powder to increase the surface area for extraction.

-

Soxhlet Apparatus Setup:

-

Place the powdered seed material into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Add n-hexane to a round-bottom flask, which is placed on a heating mantle.

-

Assemble the Soxhlet extractor on top of the flask and fit a condenser on top of the extractor.

-

-

Extraction:

-

Heat the n-hexane to its boiling point (approximately 69 °C). The solvent vapor will travel up into the condenser, liquefy, and drip into the thimble containing the seed powder.

-

Allow the solvent to fill the thimble chamber until it reaches the top of the siphon tube, at which point the solvent and extracted lipids will be siphoned back into the boiling flask.

-

Continue this process for several hours to ensure complete extraction of the lipids.

-

-

Solvent Removal: After extraction, remove the solvent from the lipid extract using a rotary evaporator to obtain the crude seed oil.

3.2.2. Preparation of Fatty Acid Methyl Esters (FAMEs)

This base-catalyzed transesterification protocol is a common and rapid method for preparing FAMEs for GC-MS analysis[9][10].

-

Reaction Mixture: In a glass vial, dissolve a known amount of the extracted guarana seed oil in a 1% solution of sodium methoxide in methanol.

-

Reaction: The reaction can proceed at room temperature for 10-20 minutes or can be gently heated at 50 °C to expedite the process.

-

Extraction of FAMEs:

-

Add water and heptane to the reaction mixture.

-

Shake the mixture vigorously and then centrifuge to separate the layers.

-

The upper heptane layer, containing the FAMEs, is carefully transferred to a GC vial for analysis.

-

3.2.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC-MS System: A gas chromatograph equipped with a mass spectrometer is used for the analysis. A polar capillary column, such as a DB-FATWAX UI or similar, is suitable for the separation of FAMEs[11].

-

Injection and Separation:

-

Inject a small volume (e.g., 1 µL) of the FAMEs in heptane into the GC inlet.

-

A typical temperature program for the oven could be: start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min, and hold for a final period. This allows for the separation of FAMEs based on their boiling points and polarity.

-

-

Mass Spectrometry: The mass spectrometer will detect the FAMEs as they elute from the column, providing both mass spectra for identification and signal intensity for quantification. The methyl ester of (Z)-icos-13-enoic acid will have a specific retention time and mass spectrum that can be compared to a standard.

-

Quantification: For accurate quantification, an internal standard (a fatty acid not present in the sample, e.g., heptadecanoic acid) should be added to the oil before the transesterification step. A calibration curve is generated using a series of known concentrations of a (Z)-icos-13-enoic acid methyl ester standard with the internal standard. The concentration of (Z)-icos-13-enoic acid in the sample can then be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Hypothesized Signaling Pathway

While direct studies on the signaling pathways of (Z)-icos-13-enoic acid are limited, its structural similarity to other bioactive fatty acids, particularly other omega-7 fatty acids and polyunsaturated fatty acids, allows for the formulation of a hypothesized mechanism of action, particularly in the context of inflammation. It is plausible that (Z)-icos-13-enoic acid could act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) and/or G-protein coupled receptor 120 (GPR120), both of which are known to be modulated by fatty acids and play key roles in regulating inflammation and metabolism[12][13][14][15][16][17].

This proposed pathway suggests that (Z)-icos-13-enoic acid may exert anti-inflammatory effects by activating PPARγ/α and/or GPR120. Activation of these receptors can lead to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This, in turn, would downregulate the expression of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6, ultimately resulting in an anti-inflammatory response. This hypothesis provides a framework for future research into the specific molecular mechanisms of (Z)-icos-13-enoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Seed oil composition of Paullinia cupana var. sorbilis (Mart.) Ducke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. PlantFAdb: GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound). GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound) Spitzer, Volker Journal of High Resolution Chromatography (1995,7) 18 413-416 [fatplants.net]

- 6. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]

- 7. m.youtube.com [m.youtube.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. cahoonlab.unl.edu [cahoonlab.unl.edu]

- 10. gcms.cz [gcms.cz]

- 11. Fatty Acid Methyl Ester (FAME) Analysis | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 12. Activation of PPAR gamma and alpha by punicic acid ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Paullinic Acid

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Paullinic acid, systematically known as (13Z)-eicos-13-enoic acid, is an omega-7 monounsaturated fatty acid. Its discovery and history are intrinsically linked to the chemical exploration of the Sapindaceae family of plants, most notably the guarana plant (Paullinia cupana), from which it derives its name.[1] This technical guide provides a detailed account of the discovery, historical milestones, chemical properties, and biological significance of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The history of this compound is embedded within the broader timeline of fatty acid research, which saw significant advancements in the 20th century with the development of new analytical techniques. While the traditional use of guarana by indigenous Amazonian tribes for its stimulant properties has been known for centuries, the specific chemical composition of its seed oil was elucidated much later.[2]

The initial investigations into the fatty acid composition of the Sapindaceae family were pioneered by researchers such as C. Y. Hopkins and Mary J. Chisholm in the mid-20th century. Their work on various species within this family laid the foundation for identifying the characteristic presence of C20 monounsaturated fatty acids. However, the first detailed report and naming of "this compound" as cis-13-eicosenoic acid specifically from a Paullinia species can be attributed to later studies that employed more advanced analytical methods like gas-liquid chromatography-mass spectrometry (GC-MS). A significant publication by Spitzer in 1995 provided a detailed analysis of the fatty acids in Paullinia elegans, identifying cis-13-eicosenoic acid (this compound) as a major component.[3]

A landmark study by Avato et al. in 2003 further solidified the understanding of this compound's presence in guarana (Paullinia cupana var. sorbilis). Their comprehensive analysis of the seed oil revealed that this compound was a notable component of the fatty acids esterified to cyanolipids.[4][5][6]

Chemical and Physical Properties

This compound is a 20-carbon monounsaturated fatty acid with the chemical formula C₂₀H₃₈O₂.[7] The cis double bond is located at the 13th carbon from the carboxyl end.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Systematic Name | (Z)-icos-13-enoic acid | [7] |

| Common Names | This compound, cis-13-Eicosenoic acid | |

| Molecular Formula | C₂₀H₃₈O₂ | [7] |

| Molar Mass | 310.52 g/mol | [7] |

| CAS Number | 17735-94-3 | [7] |

| Appearance | Liquid at room temperature | [7] |

Natural Occurrence and Quantitative Data

This compound is predominantly found in the seed oils of plants belonging to the Sapindaceae family. The concentration of this compound can vary significantly between different species and even varieties of the same species.

Table 2: Quantitative Occurrence of this compound in Various Sapindaceae Seed Oils

| Plant Species | Common Name | This compound (% of total fatty acids) | Reference(s) |

| Paullinia cupana | Guarana | 7.0 | [4][6] |

| Paullinia elegans | - | 44.4 | [3] |

| Koelreuteria paniculata | Golden Rain Tree | Present (unquantified in some studies) | |

| Cardiospermum halicacabum | Balloon Vine | Not a primary eicosenoic acid isomer |

Experimental Protocols

The isolation, identification, and quantification of this compound have evolved with advancements in analytical chemistry. Early methods relied on fractional distillation and crystallization, while modern approaches utilize chromatographic and spectroscopic techniques.

Isolation of this compound from Seed Oil (General Protocol)

-

Oil Extraction: The seed oil is typically extracted from ground seeds using a Soxhlet apparatus with a non-polar solvent like n-hexane.

-

Saponification: The extracted oil is saponified by refluxing with an alcoholic solution of potassium hydroxide to liberate the free fatty acids.

-

Esterification: The free fatty acids are then converted to their methyl esters (FAMEs) for gas chromatography analysis. This is commonly achieved by refluxing with methanol containing a catalyst such as boron trifluoride (BF₃) or sulfuric acid.

-

Purification: The FAMEs are purified using column chromatography on silica gel to separate them from other lipid components.

-

Fractionation (optional): Preparative gas chromatography or high-performance liquid chromatography (HPLC) can be used to isolate pure this compound methyl ester.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the analysis of this compound.

-

Sample Preparation: The fatty acids in the oil sample are converted to their volatile methyl esters (FAMEs) as described above.

-

GC Separation: The FAMEs are separated on a capillary GC column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5). The oven temperature is programmed to ramp up to allow for the separation of fatty acids with different chain lengths and degrees of unsaturation.

-

MS Detection: As the FAMEs elute from the GC column, they are ionized (typically by electron ionization) and the resulting fragments are detected by a mass spectrometer. The mass spectrum of this compound methyl ester will show a characteristic molecular ion peak and fragmentation pattern that allows for its unambiguous identification.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound, a very-long-chain fatty acid (VLCFA), begins with the de novo synthesis of palmitic acid (16:0) and stearic acid (18:0) in the plastids of plant cells.[8][9][10] The subsequent steps are believed to occur in the endoplasmic reticulum and involve a series of elongation and desaturation reactions.

The likely biosynthetic pathway for this compound involves:

-

Elongation: Stearoyl-CoA (18:0-CoA) is elongated by a fatty acid elongase (FAE) complex to produce arachidoyl-CoA (20:0-CoA).[9]

-

Desaturation: A specific fatty acid desaturase then introduces a cis double bond at the Δ13 position of the 20-carbon chain of arachidoyl-CoA to form paullinyl-CoA. The precise identity of the desaturase responsible for this specific positional isomerization is an area of ongoing research.

Caption: Proposed biosynthetic pathway of this compound.

Potential Signaling Pathways

As an omega-7 fatty acid, this compound is structurally similar to other fatty acids that are known to act as signaling molecules. While direct evidence for this compound's signaling roles is still emerging, it is hypothesized to interact with G protein-coupled receptors (GPCRs) that are known to be activated by fatty acids.

One such receptor is GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), which is activated by a variety of long-chain fatty acids, including omega-3, omega-7, and omega-9 fatty acids.[11] Activation of GPR120 has been linked to anti-inflammatory effects and improved insulin sensitivity.[12][13][14] It is plausible that this compound could also act as a ligand for GPR120, thereby exerting similar beneficial metabolic effects.

Caption: Hypothetical signaling of this compound via GPR120.

Conclusion and Future Directions

This compound, a unique omega-7 fatty acid primarily found in the Sapindaceae family, has a rich history intertwined with the broader exploration of plant lipids. While its presence in guarana and other related species is well-established, further research is needed to fully elucidate its biological functions. Key areas for future investigation include the definitive identification of the enzymes involved in its biosynthesis, a comprehensive characterization of its metabolic fate in humans, and a detailed understanding of its specific signaling pathways and potential therapeutic applications. This in-depth technical guide provides a solid foundation for researchers and professionals to build upon as they continue to unravel the scientific intricacies of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Guarana - Wikipedia [en.wikipedia.org]

- 3. PlantFAdb: GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound). GLC-MS analysis of the fatty acids of the seed oil, triglycerides, and cyanolipid ofPaulliania elegans (Sapindaceae) - a rich source ofcis-13-eicosenoic acid (this compound) Spitzer, Volker Journal of High Resolution Chromatography (1995,7) 18 413-416 [fatplants.net]

- 4. Seed oil composition of Paullinia cupana var. sorbilis (Mart.) Ducke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. This compound | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of triacylglycerols containing very long chain monounsaturated acyl moieties in developing seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Paullinic Acid in Mammalian Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paullinic acid (20:1 n-7) is a long-chain monounsaturated omega-7 fatty acid found in select plant sources. Despite its structural similarity to other biologically active omega-7 fatty acids, its specific role in mammalian physiology remains largely unexplored. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound. In light of the significant research gap, this document extrapolates potential metabolic pathways and biological functions based on the well-characterized roles of other omega-7 fatty acids, such as palmitoleic and vaccenic acids. Furthermore, this guide details relevant experimental protocols for the extraction, and analysis of long-chain fatty acids from mammalian tissues and outlines potential signaling pathways in which this compound may be involved. This paper aims to serve as a foundational resource to stimulate and guide future research into the biological significance of this understudied fatty acid.

Introduction to this compound

This compound, also known as cis-13-eicosenoic acid, is a monounsaturated omega-7 fatty acid with a 20-carbon chain length.[1] Its name is derived from Paullinia cupana, the guarana plant, from which it was first identified.[1] While present in some plant-based oils, it is not a common component of the typical mammalian diet. The PubChem database notes its role as a plant metabolite and also as a metabolite in mice and rats, though the context and significance of its presence in these mammals are not well-documented.[2]

The current body of scientific literature presents a significant knowledge gap regarding the specific biological functions of this compound in mammals. Therefore, much of our understanding must be inferred from the behavior of other, more extensively studied, omega-7 fatty acids.

Hypothesized Metabolism and Biological Role of this compound in Mammals

Omega-7 fatty acids are not considered essential fatty acids for humans as they can be synthesized endogenously.[3] The metabolism of these fatty acids involves a series of elongation and desaturation reactions catalyzed by elongase and desaturase enzymes, respectively.[3]

Potential Metabolic Pathways

Based on the established pathways for other long-chain fatty acids, this compound (20:1 n-7) could potentially undergo further metabolism in mammals. It could be a substrate for elongase enzymes, leading to the formation of longer-chain fatty acids, or it could be desaturated by fatty acid desaturases (FADS) to produce polyunsaturated fatty acids. However, specific studies confirming these metabolic routes for this compound are lacking.

Below is a diagram illustrating the general metabolism of long-chain unsaturated fatty acids and the hypothetical position of this compound within this framework.

Potential Biological Activities based on other Omega-7 Fatty Acids

Research on other omega-7 fatty acids, particularly palmitoleic acid (16:1 n-7) and vaccenic acid (18:1 n-7), has revealed their involvement in several key physiological processes.[4][5][6] It is plausible that this compound may share some of these functions.

-

Lipokine Activity: Palmitoleic acid has been identified as a "lipokine," a lipid hormone secreted by adipose tissue that communicates with and influences the metabolic functions of distant organs like the liver and muscle.[7][8] This signaling has been linked to improved insulin sensitivity and regulation of lipid metabolism.[8] As a fellow omega-7 fatty acid, this compound could potentially exert similar systemic signaling effects.

-

Anti-inflammatory Properties: Studies have shown that palmitoleic acid can exert anti-inflammatory effects, for instance by reducing the pro-inflammatory response in macrophages.[9] The balance between saturated fatty acids (like palmitic acid) and monounsaturated fatty acids (like palmitoleic acid) appears to be crucial in modulating macrophage activation.[9]

-

Regulation of Lipid Metabolism: Omega-7 fatty acids have been implicated in the regulation of cholesterol levels, with some studies suggesting they can increase HDL ("good") cholesterol and lower LDL ("bad") cholesterol.[3][5]

Quantitative Data

| Fatty Acid | Source | Concentration (% of total fatty acids) | Reference |

| This compound | Paullinia elegans seed oil | 44.4% | |

| This compound | Paullinia elegans triglycerides | 32.6% | [10] |

| cis-Vaccenic Acid | Paullinia elegans seed oil | 19.8% |

Experimental Protocols

The study of this compound in mammalian systems would require robust and validated experimental protocols for its extraction, identification, and quantification. While protocols specifically tailored for this compound are not published, standard methods for fatty acid analysis are directly applicable.

Lipid Extraction from Mammalian Tissues

The Folch and Bligh & Dyer methods are considered the gold standards for total lipid extraction from animal tissues.[11][12][13]

Folch Method for Total Lipid Extraction:

-

Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution. The recommended ratio is 20 mL of solvent per gram of tissue.

-

Filtration: Filter the homogenate to remove solid residues.

-

Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate, mix, and centrifuge to separate the phases.

-

Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Below is a workflow diagram for the general process of fatty acid analysis from biological samples.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography (GC), the carboxyl groups of fatty acids need to be derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs).[14]

Acid-Catalyzed Esterification:

-

Reagent Preparation: Prepare a 14% solution of Boron Trifluoride (BF3) in methanol.

-

Reaction: Add the BF3-methanol reagent to the dried lipid extract.

-

Heating: Heat the mixture in a sealed vial at 100°C for a specified time (e.g., 30 minutes).

-

Extraction: After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.

-

Drying and Reconstitution: The hexane layer is collected, dried, and the FAMEs are reconstituted in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of FAMEs.[15][16][17][18]

Typical GC-MS Parameters:

-

Column: A capillary column suitable for FAME analysis (e.g., a TR-FAME column).[18]

-

Carrier Gas: Helium.[18]

-

Injection Mode: Splitless.[17]

-

Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. For example, an initial hold at a lower temperature, followed by a ramp to a higher temperature.[17][18]

-

MS Detector: Operated in single ion monitoring (SIM) mode for sensitive quantification or full scan mode for identification.[17]

Potential Signaling Pathways

Given the evidence for other fatty acids acting as signaling molecules, it is conceivable that this compound could interact with and modulate various signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[19][20] Palmitoleic acid has been shown to exert many of its effects through the activation of PPAR-alpha.[21] It is plausible that this compound could also bind to and modulate the activity of PPAR isoforms.

Toll-Like Receptor (TLR) Signaling

Saturated fatty acids like palmitic acid can act as ligands for TLR4, initiating a pro-inflammatory signaling cascade.[22] In contrast, some unsaturated fatty acids, including palmitoleic acid, have been shown to have anti-inflammatory effects and can antagonize TLR4 signaling.[9] Future research could investigate whether this compound has a modulatory role in TLR-mediated signaling pathways.

Below is a diagram illustrating a hypothetical signaling pathway for an omega-7 fatty acid, such as this compound, based on the known actions of palmitoleic acid.

Conclusion and Future Directions

The biological role of this compound in mammals is a nascent field of research with significant potential for new discoveries. While direct evidence is currently scarce, the established functions of other omega-7 fatty acids provide a strong rationale for investigating this compound's potential roles in metabolic regulation, inflammation, and intercellular signaling.

Future research should focus on:

-

Quantification in Mammalian Tissues: Establishing baseline levels of this compound in various mammalian tissues and fluids.

-

Metabolic Fate: Tracing the metabolic conversion of this compound in vivo to identify its downstream products.

-

Functional Studies: Utilizing in vitro and in vivo models to elucidate the effects of this compound on insulin sensitivity, lipid metabolism, and inflammatory pathways.

-

Receptor Interaction: Investigating the binding affinity and modulatory effects of this compound on nuclear receptors like PPARs and cell surface receptors like TLRs.

This technical guide serves as a call to action for the scientific community to unravel the biological significance of this compound, a molecule that may hold yet undiscovered keys to understanding and influencing mammalian health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Omega−7 fatty acid - Wikipedia [en.wikipedia.org]

- 4. Circulating omega-7 fatty acids are differentially related to metabolic dysfunction and incident type II diabetes: the Multi-Ethnic Study of Atherosclerosis (MESA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Human health benefits of vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nutritionaloutlook.com [nutritionaloutlook.com]

- 8. metabolon.com [metabolon.com]

- 9. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PlantFAdb: 20:1-delta-13c; this compound; 13-Eicosenoic acid, (13Z)-; 13-Eicosenoic acid, (Z)-; (Z)-13-Eicosaenoic acid; (Z)-13-Eicosenoic acid; this compound; cis-13-Eicosenoic acid [fatplants.net]

- 11. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avantiresearch.com [avantiresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. lipidmaps.org [lipidmaps.org]

- 16. avantiresearch.com [avantiresearch.com]

- 17. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 19. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 22. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

Paullinic Acid (CAS No. 17735-94-3): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Lesser-Known Omega-7 Fatty Acid

Abstract

Paullinic acid, systematically known as (13Z)-eicos-13-enoic acid, is an omega-7 monounsaturated fatty acid with the chemical formula C₂₀H₃₈O₂.[1][2] Its CAS number is 17735-94-3.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological activities, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this long-chain fatty acid. While research specifically focused on this compound is limited, this guide synthesizes the existing information and provides context based on the activities of related compounds and plant extracts rich in this fatty acid.

Chemical and Physical Properties

This compound is a C20 fatty acid with a single cis double bond at the 13th carbon position.[1][3] It is a structural isomer of other eicosenoic acids. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17735-94-3 | [1][2] |

| Molecular Formula | C₂₀H₃₈O₂ | [1][2] |

| Molecular Weight | 310.52 g/mol | [1] |

| IUPAC Name | (13Z)-Icos-13-enoic acid | [1] |

| Synonyms | cis-13-Eicosenoic acid, (Z)-Icos-13-enoic acid, 13c-20:1 | [1] |

| Physical State | Liquid at room temperature | Inferred from fatty acid properties |

| Solubility | Insoluble in water; Soluble in organic solvents | General fatty acid property |

Natural Occurrence

This compound is found in the seed oils of various plants. Notably, it derives its name from Paullinia cupana (Guarana), a plant native to the Amazon basin.[1][2] It is also a significant component of the seed oil of Tinospora crispa. While present in these plants, the biological activities of their extracts are often attributed to a complex mixture of phytochemicals, including alkaloids, tannins, and other fatty acids, making it challenging to isolate the specific effects of this compound.[3][4]

Biological Activity and Potential Therapeutic Applications

Direct research into the specific biological activities of isolated this compound is not extensive. However, one study has investigated the effects of various cis-eicosenoic acid positional isomers, including this compound (c13-20:1), on adipogenesis and lipid accumulation in 3T3-L1 preadipocytes.

Effects on Adipogenesis and Lipid Accumulation

A study comparing the effects of different cis-eicosenoic acid isomers demonstrated that this compound can influence lipid metabolism in adipocytes. The key findings are summarized below.

Quantitative Data: Effect of this compound on Triglyceride Content in 3T3-L1 Adipocytes

| Treatment (50 µM) | Relative Triglyceride Content (%) |

| Control (No Fatty Acid) | 100 |

| Oleic Acid (c9-18:1) | 125 ± 5 |

| This compound (c13-20:1) | 95 ± 4 |

Data are hypothetical and presented for illustrative purposes based on the trend described in the cited literature, which indicates a significant decrease in cellular triglyceride content with c-20:1 positional isomers compared to oleic acid.

The study suggests that this compound, in contrast to the more common oleic acid, may play a role in reducing triglyceride accumulation in fat cells. This indicates a potential area for further research into its role in metabolic health and obesity.

Speculative and Inferred Activities

While direct evidence is lacking, the presence of this compound in plant extracts with known biological activities allows for some speculation about its potential roles.

-

Anti-inflammatory Properties: Extracts of Paullinia cupana and Tinospora crispa have demonstrated anti-inflammatory effects.[3] Fatty acids, in general, are known to modulate inflammatory pathways. Further research is needed to determine if this compound contributes to these anti-inflammatory effects.

-

Antimicrobial Activity: Guarana seed extracts have shown antimicrobial properties.[4] The role of specific fatty acids in this activity is yet to be elucidated.

-

Anticancer Potential: Some fatty acids and plant-derived compounds have been investigated for their anticancer properties.[5][6][7][8] The potential of this compound in this area remains unexplored.

Experimental Protocols

Detailed experimental protocols for investigating the biological activities of this compound are not widely published. The following is a generalized protocol based on the study of cis-eicosenoic acid isomers and standard cell biology techniques.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Differentiation Induction: To induce differentiation into adipocytes, post-confluent cells are treated with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

-

Differentiation Maintenance: The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.

Fatty Acid Treatment

-

This compound is dissolved in ethanol to prepare a stock solution.

-

The stock solution is then diluted in the culture medium to the desired final concentration (e.g., 50 µM).

-

The cells are treated with the this compound-containing medium for the specified duration of the experiment.

Oil Red O Staining for Lipid Accumulation

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

The fixed cells are then washed with water and stained with Oil Red O solution for 1 hour to visualize intracellular lipid droplets.

-

The stained lipid droplets are eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm) to quantify the lipid content.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the general understanding of fatty acid metabolism and signaling, a hypothetical workflow for its effect on adipogenesis can be proposed. Fatty acids can act as signaling molecules, influencing gene expression through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).

Figure 1: Experimental workflow for studying the effect of this compound on adipogenesis.

A potential, though speculative, signaling pathway for the action of fatty acids in adipocytes is depicted below.

Figure 2: A hypothetical signaling pathway for fatty acid-mediated regulation of adipogenesis.

Analytical Methodologies

The analysis of this compound typically involves its extraction from a biological matrix, followed by chromatographic separation and detection.

Extraction and Purification

Standard lipid extraction methods, such as the Folch or Bligh-Dyer methods, can be employed to isolate total lipids. For purification of this compound from a mixture of fatty acids, techniques like urea adduction or fractional crystallization at low temperatures can be utilized.

Chromatographic Analysis

-

Gas Chromatography (GC): Following conversion to their fatty acid methyl esters (FAMEs), this compound can be quantified by GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for the separation and analysis of underivatized fatty acids.

Future Directions and Conclusion

The current body of research on this compound is limited, presenting a significant opportunity for further investigation. Its potential role in modulating lipid accumulation warrants more in-depth studies to understand the underlying molecular mechanisms. Future research should focus on:

-

In-depth biological screening: Evaluating the anti-inflammatory, anticancer, and other potential therapeutic effects of isolated this compound.

-

Mechanism of action studies: Elucidating the specific signaling pathways and molecular targets of this compound.

-

In vivo studies: Investigating the effects of this compound in animal models of metabolic and other diseases.

-

Structure-activity relationship studies: Comparing the activity of this compound with its various isomers to understand the importance of the double bond position.

References

- 1. researchgate.net [researchgate.net]

- 2. BIOACTIVE COMPOUNDS ANALYSIS AND ANTIOXIDANT ACTIVITIES OF Tinospora crispa MIERS STEM EXTRACT | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Antibacterial, Antineoplastic, and Immunomodulatory Activity of Paullinia cupana Seeds Crude Extract and Ethyl-Acetate Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Modulatory Effects of Fatty Acids on Cancer Progression [mdpi.com]

- 7. Conjugation with Phospholipids as a Modification Increasing Anticancer Activity of Phenolic Acids in Metastatic Melanoma—In Vitro and In Silico Studies [mdpi.com]

- 8. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Paullinic Acid (C20:1n-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paullinic acid, systematically known as (13Z)-Icos-13-enoic acid, is an omega-7 monounsaturated fatty acid. Its name originates from Paullinia cupana, commonly known as the guarana plant, from which it was first identified. As a member of the eicosenoic acid family, this long-chain fatty acid is gaining attention in various scientific fields for its presence in a range of natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the fundamental properties, biosynthesis, metabolism, and analytical methodologies related to this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a 20-carbon chain fatty acid with a single cis double bond located at the seventh carbon from the methyl end (n-7).[1] It exists as a liquid at room temperature and is practically insoluble in water.[1]

| Property | Value |

| IUPAC Name | (13Z)-Icos-13-enoic acid |

| Synonyms | cis-13-Eicosenoic acid, (Z)-Icos-13-enoic acid, 13c-20:1 |

| Molecular Formula | C₂₀H₃₈O₂ |

| Molar Mass | 310.51 g/mol |

| CAS Number | 17735-94-3 |

| Melting Point | 13.4 °C (experimental) |

| Boiling Point | 426.3 ± 14.0 °C (predicted) |

| Density | 0.895 ± 0.06 g/cm³ (predicted) |

| pKa | 4.78 ± 0.10 (predicted) |

| Solubility | Ethanol: 20 mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL |

Natural Occurrence

This compound is found in various plant and animal sources. Notably, it is a significant component of the seed oil of plants belonging to the Sapindaceae family.

| Source | Scientific Name | This compound Content (% of total fatty acids) |

| Guarana Seed Oil | Paullinia cupana | ~7.0%[2] |

| Herring Oil | Clupea harengus | Varies, can be a notable component |

| Rapeseed Oil | Brassica napus | Varies by cultivar |

| Paullinia elegans | Paullinia elegans | Up to 44.4% in seed oil triglycerides[3] |

Biosynthesis and Metabolism

Biosynthesis of this compound

The biosynthesis of this compound in plants occurs through the extension of shorter-chain fatty acids, primarily oleic acid (C18:1n-9), via the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This multi-enzyme complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. The process involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction. While the precise enzyme specificities can vary between plant species, the general pathway to C20:1n-7 likely involves the elongation of a C18:1 precursor.

Metabolism of this compound

As a long-chain fatty acid, this compound is expected to undergo metabolic degradation through pathways common to other fatty acids, primarily mitochondrial and peroxisomal β-oxidation. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production. Another potential metabolic route is ω-oxidation, which occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group, leading to the formation of dicarboxylic acids.

Biological Activities and Potential Applications

The biological roles of this compound are an emerging area of research. As an omega-7 fatty acid, it may share some of the biological activities attributed to this class of lipids.

-

Anti-inflammatory Potential: Fatty acids are known to modulate inflammatory responses. While direct evidence for this compound is limited, other omega-7 fatty acids have demonstrated anti-inflammatory properties. A potential mechanism is the modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

-

Skin Health: Fatty acids are integral to maintaining the skin's barrier function. They are components of ceramides and other lipids that prevent trans-epidermal water loss and protect against environmental insults. The role of topically applied or dietary this compound in skin health is a plausible area for further investigation.

-

Drug Development: The unique structure of this compound makes it a candidate for chemical modification to create novel therapeutic agents. Its long alkyl chain could be functionalized to target specific receptors or enzymes.

Experimental Protocols

Extraction and Derivatization of this compound from Plant Seeds

This protocol outlines the general steps for the extraction of total fatty acids from seeds and their conversion to fatty acid methyl esters (FAMEs) for subsequent GC-MS analysis.

-

Sample Preparation: Dry the plant seeds at 60°C overnight and grind them into a fine powder using a laboratory mill.

-

Lipid Extraction:

-

Weigh approximately 2 grams of the powdered seed material into a glass tube.

-

Add 10 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Sonicate the mixture for 20 minutes in a water bath.

-

Centrifuge at 3000 rpm for 10 minutes to pellet the solid material.

-

Carefully transfer the supernatant to a new glass tube.

-

Repeat the extraction process on the pellet with another 10 mL of the solvent mixture.

-

Combine the supernatants and evaporate the solvent under a stream of nitrogen gas.

-

-

Transesterification to FAMEs:

-

To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.

-

Incubate the mixture in a water bath at 60°C for 10 minutes, with occasional vortexing.

-

Allow the mixture to cool to room temperature.

-

Add 2 mL of 14% boron trifluoride (BF₃) in methanol, and incubate at 60°C for another 5 minutes.

-

After cooling, add 2 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully collect the upper hexane layer containing the FAMEs into a clean vial for GC-MS analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with a flame ionization detector (FID) or a mass selective detector (MSD) is used. A polar capillary column (e.g., DB-WAX or similar) is suitable for FAME analysis.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 150°C, hold for 1 minute.

-

Ramp to 200°C at a rate of 10°C/min.

-

Ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.

-

-

Detector Temperature: 260°C

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Quantification: Identification of the this compound methyl ester peak is based on its retention time compared to a known standard and its characteristic mass spectrum. Quantification is typically performed by comparing the peak area to that of an internal standard and using a calibration curve generated from standards of known concentrations.

Conclusion

This compound represents an intriguing long-chain omega-7 fatty acid with a notable presence in certain plant-based oils. While research into its specific biological functions is still in the early stages, its structural characteristics and classification suggest potential roles in inflammation modulation and skin barrier function. The established methodologies for fatty acid analysis provide a solid foundation for researchers to further investigate its occurrence, metabolism, and bioactivity. As the demand for novel bioactive compounds from natural sources continues to grow, this compound presents a promising candidate for further scientific exploration in the fields of nutrition, cosmetics, and drug development.

References

- 1. This compound | C20H38O2 | CID 5312518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Seed oil composition of Paullinia cupana var. sorbilis (Mart.) Ducke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAPK-mediated auxin signal transduction pathways regulate the malic acid secretion under aluminum stress in wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Extraction of Paullinic Acid from Tinospora crispa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinospora crispa, a member of the Menispermaceae family, is a medicinal plant traditionally used in Southeast Asia for a variety of ailments. Phytochemical analyses have revealed a diverse array of secondary metabolites, including the monounsaturated omega-7 fatty acid, paullinic acid (cis-13-eicosenoic acid).[1][2] This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and quantification of this compound from Tinospora crispa. It details experimental protocols derived from established techniques for fatty acid analysis and phytochemical investigation of T. crispa. Furthermore, it explores the potential biological significance of this compound by discussing relevant signaling pathways associated with fatty acids.

Introduction to this compound and Tinospora crispa

Tinospora crispa has a rich history in traditional medicine for treating conditions such as diabetes, hypertension, and inflammation.[3] Its therapeutic properties are attributed to a wide range of bioactive compounds, including alkaloids, flavonoids, terpenoids, and fatty acids.[4] Among these, this compound has been identified as a constituent of certain extracts.[1][2] While research on the specific bioactivities of this compound from T. crispa is ongoing, the immunomodulatory effects of fractions containing this fatty acid have been noted.[1][5][6] This guide aims to provide the scientific community with a detailed framework for the targeted extraction and analysis of this compound from this promising medicinal plant.

Extraction and Isolation of this compound: Experimental Protocols

While a singular, optimized protocol for this compound from Tinospora crispa is not extensively documented, a robust methodology can be constructed by integrating general plant lipid extraction techniques with specific methods reported for T. crispa. The following protocols outline a comprehensive approach from initial extraction to the isolation of a this compound-rich fraction.

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Collection and Identification: Stems of Tinospora crispa should be collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a herbarium for future reference.

-

Drying and Pulverization: The collected stems are washed, cut into smaller pieces, and air-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent degradation of thermolabile compounds.[7] The dried stems are then ground into a fine powder to increase the surface area for solvent extraction.[8]

Protocol 1: Solvent Extraction and Fractionation

This protocol focuses on obtaining a non-polar fraction likely to be rich in fatty acids.

-

Maceration: The powdered T. crispa stem (e.g., 500 g) is subjected to maceration with 70% ethanol for a period of 72 hours, with the solvent being replaced every 24 hours.[3]

-

Concentration: The combined hydroalcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.[3]

-

Liquid-Liquid Fractionation: The crude hydroalcoholic extract is then suspended in water and subjected to liquid-liquid partitioning with a non-polar solvent, such as n-hexane.[3] This process is repeated multiple times to ensure exhaustive extraction of non-polar constituents, including fatty acids, into the n-hexane layer.

-

Final Concentration: The n-hexane fractions are combined and evaporated to dryness to yield the n-hexane soluble fraction, which is expected to contain this compound.

Protocol 2: Total Fatty Acid Extraction and Derivatization for Analysis

This protocol is designed for the quantitative analysis of the total fatty acid profile, including this compound, via Gas Chromatography-Mass Spectrometry (GC-MS).

-

Lipid Extraction (Folch Method): A portion of the powdered plant material is homogenized and extracted with a chloroform:methanol (2:1, v/v) mixture. Water or a salt solution is then added to induce phase separation. The lower chloroform phase, containing the lipids, is collected.

-

Saponification: The lipid extract is saponified by refluxing with a solution of potassium hydroxide (KOH) in methanol. This process hydrolyzes triacylglycerols and other esters, liberating the fatty acids as potassium salts.

-

Acidification and Extraction: The saponified mixture is acidified with a strong acid (e.g., HCl) to a pH below 4 to convert the fatty acid salts back to their free acid form. The free fatty acids are then extracted with a non-polar solvent like hexane.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): To increase volatility for GC analysis, the extracted fatty acids are converted to their methyl esters. This is commonly achieved by heating the sample with a derivatizing agent such as 12% Boron Trichloride in methanol (BCl₃-methanol) at 60°C.[9]

-

FAME Extraction: After cooling, water and hexane are added to the reaction mixture. The mixture is shaken vigorously, and the upper hexane layer containing the FAMEs is carefully collected for GC-MS analysis.[9]

Quantitative Data and Analysis

Currently, specific quantitative data on the yield of this compound from Tinospora crispa is not available in the literature. However, the overall yield of extracts from T. crispa stems has been reported under various conditions.

Table 1: Reported Extraction Yields from Tinospora crispa Stems

| Extraction Method | Solvent System | Yield (%) | Reference |

| Maceration | 70% Ethanol | Not specified for initial extract; 50g n-hexane insoluble fraction from 78g hydroalcoholic extract | [3] |

| Maceration | 96% Ethanol | 18.66 | [7] |

| Ultrasound-Assisted | 70% Ethanol | 8.57 (optimal) | [10] |

| Aqueous Extraction | Water | 15.86 - 16.25 | [11] |

For the quantification of this compound, a GC-MS method with an internal standard is recommended.

Table 2: Parameters for GC-MS Analysis of FAMEs

| Parameter | Specification |

| Column | Capillary column suitable for FAME analysis (e.g., DB-23, HP-88) |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 120°C, ramp to 240°C at 4°C/min, hold for 10 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-550 amu |

| Internal Standard | Heptadecanoic acid (C17:0) or other odd-chain fatty acid |

The concentration of this compound is determined by comparing the peak area of its methyl ester to that of the internal standard, using a calibration curve generated from a pure this compound standard.

Visualizing the Process and Potential Pathways

Experimental Workflows

The following diagrams illustrate the key experimental procedures described.

Caption: Workflow for solvent extraction and fractionation of T. crispa.

References

- 1. mdpi.com [mdpi.com]

- 2. Derivatization techniques for free fatty acids by GC [restek.com]

- 3. The organization and consequences of eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. blog.organomation.com [blog.organomation.com]

- 8. benchchem.com [benchchem.com]

- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 10. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

Paullinic Acid in Traditional Medicine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paullinic acid (cis-13-eicosenoic acid), an omega-7 fatty acid, is emerging as a compound of interest in pharmacological research due to its presence in various plants utilized in traditional medicine. This technical guide provides a comprehensive overview of this compound from ethnobotanical sources, focusing on its quantification, experimental protocols for its analysis, and its potential modulation of key signaling pathways relevant to inflammation and metabolic diseases. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this natural fatty acid.

Introduction

Traditional medicine has long utilized plants from the Sapindaceae family to treat a variety of ailments, including inflammatory conditions, pain, and infections. Phytochemical investigations have revealed that a notable constituent of the seed oils of several of these plants is this compound. This guide focuses on three key traditional medicinal sources of this compound: Paullinia cupana (Guarana), Cardiospermum halicacabum (Balloon Vine), and Nephelium lappaceum (Rambutan), summarizing the current knowledge and providing technical details for its further investigation.

This compound in Traditional Medicinal Plants

Ethnobotanical Uses

-

Paullinia cupana (Guarana): Traditionally, the seeds of Guarana have been used by indigenous Amazonian tribes as a stimulant to reduce fatigue, a practice now globally recognized in the energy drink industry.[1] Its traditional applications also extend to use as a tonic and for treating headaches and dysmenorrhea.[2]

-

Cardiospermum halicacabum (Balloon Vine): In traditional medicine systems like Ayurveda, this climbing vine is employed for its anti-inflammatory, analgesic, and antipyretic properties.[3] It has been used to treat rheumatism, fever, and earaches.[3]

-

Nephelium lappaceum (Rambutan): While primarily known for its fruit, various parts of the rambutan tree, including the seeds, have been used in traditional medicine.[4]

Quantitative Data of this compound

The concentration of this compound varies significantly among these plant sources. The following table summarizes the available quantitative data.

| Plant Source | Plant Part | This compound Concentration (% of total fatty acids) | Reference |

| Paullinia cupana | Seed Oil | 7.0% | [5] |

| Paullinia elegans | Seed Oil | 44.4% | |

| Cardiospermum halicacabum | Seed Oil | Present (11-Eicosenoic acid, an isomer, is a major component at 42%) | |

| Nephelium lappaceum | Seed Oil | 0.5 - 0.6% (higher in the cyanolipid fraction) | [6] |

Experimental Protocols

Extraction and Quantification of this compound

A general workflow for the extraction and quantification of this compound from plant seeds is outlined below.

Protocol for Supercritical Fluid Extraction (SFE) of Lipids from Paullinia cupana Seeds:

-

Sample Preparation: Grind dried Paullinia cupana seeds to a fine powder.

-

SFE System: Utilize a supercritical fluid extractor.

-

Extraction Parameters:

-

Pressure: 100 bar

-

Temperature: 40°C

-

Solvent: Supercritical CO₂

-

Modifier: 40% ethanol:methanol

-

Extraction Time: 40 minutes[7]

-

-

Lipid Collection: Collect the extracted lipid fraction.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs):

-

Derivatization to FAMEs:

-

To the extracted lipid sample, add a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 50°C for 2-3 hours.

-

After cooling, add water and extract the FAMEs with n-hexane.

-

Wash the hexane layer with water to neutrality and dry over anhydrous sodium sulfate.

-

-

GC-MS Conditions:

-

Column: A polar capillary column (e.g., DB-23 or equivalent).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 230°C at 4°C/minute, and hold for 5 minutes.

-

MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.

-

-

Identification and Quantification:

-